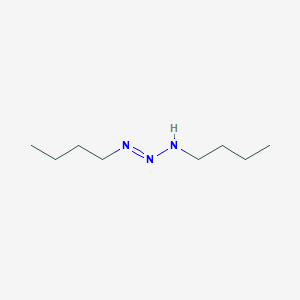

1,3-Dibutyltriazene

Beschreibung

1,3-Dibutyltriazene (C8H19N3) is a triazene derivative characterized by two butyl groups attached to a triazene core (N=N–NH). Triazenes are nitrogen-rich compounds with applications in organic synthesis, coordination chemistry, and medicinal research. The butyl substituents confer lipophilicity, influencing solubility and reactivity. While synthesis protocols for analogous compounds (e.g., aryl-triazenes) are well-documented, specific methods for this compound are less described in the provided evidence. Notably, the synthesis of structurally related compounds often involves alkylation of triazene precursors under controlled conditions, as seen in the reaction of 1,3,5-trimethoxybenzene with acyl chlorides and AlCl3> .

Eigenschaften

CAS-Nummer |

118398-98-4 |

|---|---|

Molekularformel |

C8H19N3 |

Molekulargewicht |

157.26 g/mol |

IUPAC-Name |

N-(butyldiazenyl)butan-1-amine |

InChI |

InChI=1S/C8H19N3/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3,(H,9,10) |

InChI-Schlüssel |

QGEUNYCMNRTKOP-UHFFFAOYSA-N |

SMILES |

CCCCNN=NCCCC |

Kanonische SMILES |

CCCCNN=NCCCC |

Andere CAS-Nummern |

118398-98-4 |

Synonyme |

1,3-Dibutyltriazene |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 1,3-Dibutyltriazene with structurally or functionally related triazenes and aromatic derivatives.

Structural Analogues

Reactivity and Stability

- This compound : Alkyl groups stabilize the triazene core but reduce electrophilicity compared to aryl-triazenes. Likely undergoes hydrolysis under acidic conditions.

- 3,4-Dichloroaniline : High reactivity in nucleophilic substitution due to electron-withdrawing Cl groups .

- Triazene Metal Complexes : Unlike aryl-triazenes (e.g., 1,3-diphenyltriazene), this compound may form less stable complexes with transition metals due to steric hindrance from butyl groups.

Limitations of Current Evidence

The provided sources lack direct data on this compound’s physical properties (e.g., melting point, solubility) or spectroscopic characterization. Comparative studies with alkyl-triazenes are inferred from synthesis methods for related compounds (e.g., acylations using AlCl3> ). Further experimental data are needed to validate reactivity trends and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.